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molecular formula C8H17NOS B8558460 2,6-Dimethyl-4-(2'-mercaptoethyl)-morpholine

2,6-Dimethyl-4-(2'-mercaptoethyl)-morpholine

Cat. No. B8558460
M. Wt: 175.29 g/mol
InChI Key: BRGJPFBPAKZMHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05985253

Procedure details

In a 500 ml three necked flask 115.2 g (1 mol) 2,6-dimethylmorpholine in 250 ml of toluene is heated at 90° C. Then 60.12 g (1 mol) thiirane is added to the resulting reaction mixture dropwise and the reaction mixture is heated for 5 hours under reflux. The reaction mixture is concentrated in vacuum with a rotary evaporator and is fractionally distilled using a Vigreux column.
[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
115.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
60.12 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[O:7][CH:6]([CH3:8])[CH2:5][NH:4][CH2:3]1.[S:9]1[CH2:11][CH2:10]1>C1(C)C=CC=CC=1>[CH3:8][CH:6]1[O:7][CH:2]([CH3:1])[CH2:3][N:4]([CH2:11][CH2:10][SH:9])[CH2:5]1

Inputs

Step One
Name
three
Quantity
500 mL
Type
reactant
Smiles
Name
Quantity
115.2 g
Type
reactant
Smiles
CC1CNCC(O1)C
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
60.12 g
Type
reactant
Smiles
S1CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated in vacuum with a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
is fractionally distilled

Outcomes

Product
Name
Type
Smiles
CC1CN(CC(O1)C)CCS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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